Alanyl-phenylalanyl-lysine fluoromethane
Description
Alanyl-phenylalanyl-lysine fluoromethane (CAS: 107573-17-1) is a synthetic tripeptide derivative with the molecular formula C₁₉H₃₁FN₄O₄ and a molecular weight of 398.47 g/mol . Structurally, it consists of three amino acid residues—alanine (Ala), phenylalanine (Phe), and lysine (Lys)—linked via peptide bonds, with a fluoromethane (-CF₃) moiety attached.
Properties
CAS No. |
107573-17-1 |
|---|---|
Molecular Formula |
C19H31FN4O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane |
InChI |
InChI=1S/C18H28N4O4.CH3F/c1-12(20)16(23)22-15(11-13-7-3-2-4-8-13)17(24)21-14(18(25)26)9-5-6-10-19;1-2/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26);1H3/t12-,14-,15-;/m0./s1 |
InChI Key |
DEXOLHUUTGWNNJ-XJPBFQKESA-N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)N.CF |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF |
Other CAS No. |
107573-17-1 |
Synonyms |
Ala-Phe-Lys-CH2F alanyl-phenylalanyl-lysine fluoromethane |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
Key Research Findings
Fluoromethane Derivatives
- Tris-(dimethylamino)fluoromethane exhibits high solubility in polar solvents (e.g., DMF, acetonitrile) due to its ionic guanidinium structure, making it a versatile fluoride ion source in organic synthesis . In contrast, this compound likely has moderate solubility influenced by its peptide backbone and fluoromethane group.
- Chloromethane and fluoromethane have been detected in extraterrestrial environments (e.g., comets), suggesting abiotic synthesis pathways for simple fluorinated compounds. This contrasts with the synthetic origin of complex fluorinated peptides like this compound .
Fluorinated Peptides vs. Non-Fluorinated Analogs
- Fluorination often enhances metabolic stability. For example, N-phthalyl-L-alanine derivatives are used as intermediates in drug development, where fluorination could reduce enzymatic degradation . This compound’s fluoromethane group may similarly improve pharmacokinetic properties compared to non-fluorinated tripeptides.
- Tris(difluoroamino)fluoromethane, used in propellants, highlights the role of fluorinated amines in high-energy applications.
Spectroscopic and Computational Insights
- DFT studies on fluoromethanes (e.g., CH₃F, CHF₃) reveal that methods like BHandH/s accurately predict spin-spin coupling constants (e.g., ¹J(F,C)), critical for NMR characterization . This suggests that similar computational approaches could model this compound’s NMR spectra, aiding structural verification.
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